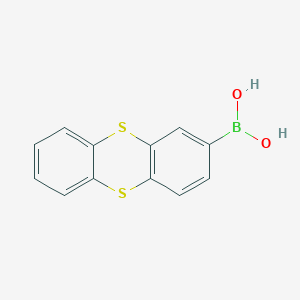
Thianthren-2-ylboronic acid
Overview
Description
Thianthren-2-ylboronic acid, also known as 1-Thianthrenylboronic acid, is a chemical compound with the empirical formula C12H9BO2S2 . It has a molecular weight of 260.14 .
Synthesis Analysis
The synthesis of Thianthren-2-ylboronic acid involves the lithiation of thianthrene at C-1, which allows the synthesis of various 1-substituted thianthrenes . For example, thianthren-1-ylboronic acid and 1-tributylstannylthianthrene undergo palladium-catalysed couplings with aryl halides . 2-Bromothianthrene provides an entry to 2-substituted thianthrenes via lithium–halogen exchange .Molecular Structure Analysis
The molecular structure of Thianthren-2-ylboronic acid is represented by the SMILES string OB(O)c1cccc2Sc3ccccc3Sc12 . The InChI key is FZEWPLIHPXGNTB-UHFFFAOYSA-N .Chemical Reactions Analysis
Thianthren-2-ylboronic acid is a reagent used for Palladium-catalyzed Suzuki-Miyaura cross-couplings . It is also used in the preparation of biologically and pharmacologically active molecules .Physical And Chemical Properties Analysis
Thianthren-2-ylboronic acid has a melting point of 146-149 °C . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Thianthren-2-ylboronic Acid: A Comprehensive Analysis of Scientific Research Applications:
Sensing Applications
Boronic acids, including Thianthren-2-ylboronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This property is utilized in various sensing applications, both in homogeneous assays and heterogeneous detection systems. For instance, they can be used in the detection of sugars or other biological analytes due to their specific binding capabilities .
Molecular Recognition
The molecular recognition capabilities of boronic acids make them useful in the sensing of mono- and polysaccharides, which are vital in biological systems. Their ability to differentiate similar molecules makes them valuable in chemical receptors for saccharides .
Pharmaceutical Synthesis
Thianthren-2-ylboronic acid can be used in pharmaceutical synthesis. The boronic acid group is often involved in cross-coupling reactions which are pivotal in constructing complex organic molecules, potentially leading to new drug discoveries .
Biomolecule Functionalization
The reactivity of Thianthren-2-ylboronic acid allows for the functionalization of biomolecules. This can be particularly useful in creating targeted drug delivery systems or modifying biological probes .
Safety And Hazards
While specific safety and hazard information for Thianthren-2-ylboronic acid was not found in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling similar compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .
Future Directions
Thianthren-2-ylboronic acid and other boronic acids are being studied for their potential applications in various fields. For instance, thianthrene-functionalized polynorbornenes were investigated as high-voltage organic cathode materials for dual-ion cells . Furthermore, the relevance of extending the studies with boronic acids in medicinal chemistry is being reinforced, in order to obtain new promising drugs shortly .
properties
IUPAC Name |
thianthren-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2S2/c14-13(15)8-5-6-11-12(7-8)17-10-4-2-1-3-9(10)16-11/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSOJZMPHLRBMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)SC3=CC=CC=C3S2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570437 | |
| Record name | Thianthren-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thianthren-2-ylboronic acid | |
CAS RN |
108847-21-8 | |
| Record name | B-2-Thianthrenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108847-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thianthren-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



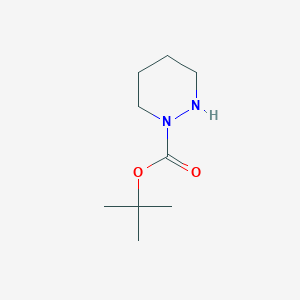
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)

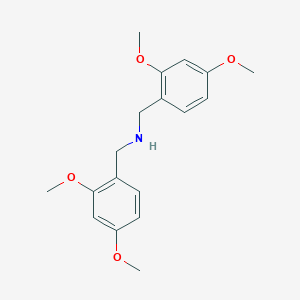
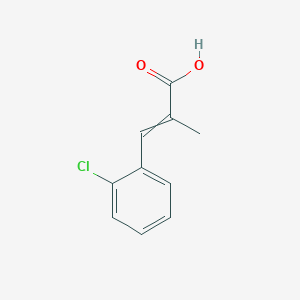
![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)
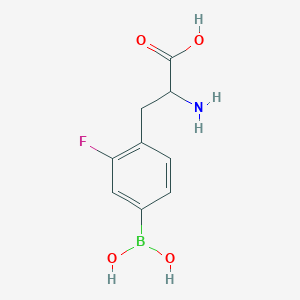
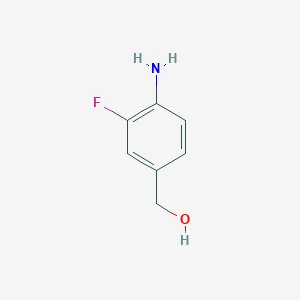
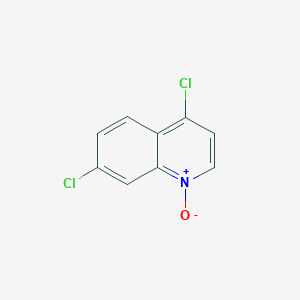
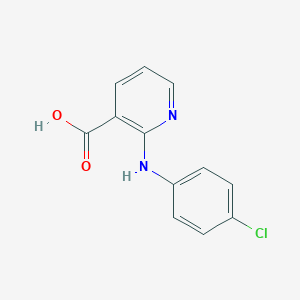
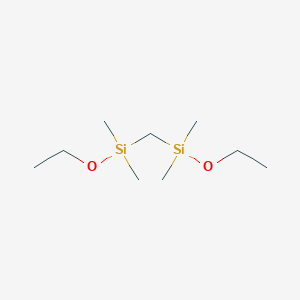
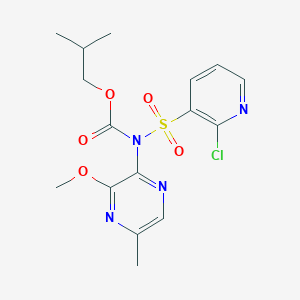
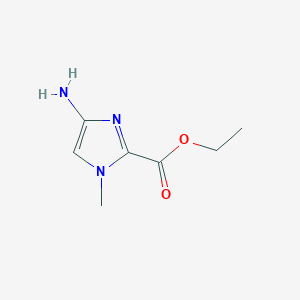
![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B179563.png)